molecular formula C9H18ClNO4 B2486252 Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride CAS No. 461393-45-3

Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride

Cat. No. B2486252
M. Wt: 239.7
InChI Key: RCRPIZXQPSYGKK-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride, also known as MMMPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMMPH is a derivative of methyl malonic acid and has a molecular formula of C9H17NO5.HCl. In

Scientific Research Applications

Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and agriculture. Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride has been used as a building block in the synthesis of various organic compounds, including chiral nonracemic β-amino acid derivatives and chiral α-amino acid derivatives. Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride has also been studied for its potential use as a pharmaceutical intermediate for the synthesis of anti-inflammatory and anti-cancer drugs. In agriculture, Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride has been studied for its potential use as a plant growth regulator.

Mechanism Of Action

The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride is not well understood. However, it is believed that Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride may act as a competitive inhibitor of certain enzymes in the body. Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride may also interact with certain receptors in the body, although the specific receptors have not been identified.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride have not been extensively studied. However, some studies have suggested that Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride may have anti-inflammatory and anti-cancer properties. Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride has also been shown to have a positive effect on plant growth and development.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride in lab experiments is its relatively simple synthesis method. Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride can be synthesized using relatively inexpensive reagents and equipment. However, one of the limitations of using Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride. One area of interest is the development of new synthetic methods for Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride that are more efficient and cost-effective. Another area of interest is the identification of the specific receptors and enzymes that Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride interacts with in the body. This could lead to the development of new drugs that target these receptors and enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride and its potential applications in various fields.

Synthesis Methods

Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride can be synthesized through a multistep process that involves the reaction of methyl malonic acid with various reagents. One of the most common methods for synthesizing Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride is through the reaction of methyl malonic acid with methylamine and acetic anhydride. The resulting product is then treated with hydrogen chloride to produce Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride hydrochloride. Other methods for synthesizing Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride include the reaction of methyl malonic acid with dimethylamine and chloroacetyl chloride or the reaction of methyl malonic acid with methylamine and ethyl chloroformate.

properties

IUPAC Name

methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-10(6-4-8(11)13-2)7-5-9(12)14-3;/h4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRPIZXQPSYGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)OC)CCC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride

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